Cationic Polymerization Reactivity: 2-Methyl-1-butene Outranks All Other C5 Olefins
In a systematic study of C5 olefin cationic reactivity under hydrocarbon resin synthesis conditions (AlCl₃-HCl-xylene catalyst, 40 °C, cyclohexane), 2-methyl-1-butene exhibited the highest reactivity among seven olefins tested. The reactivity order established was: 2-methyl-1-butene > 2-methyl-2-butene > cyclopentene > 1-pentene > cis-2-pentene > trans-2-pentene > 3-methyl-1-butene [1]. This ranking places 2-methyl-1-butene as the most kinetically favorable monomer for cationic processes in C5 fraction utilization.
| Evidence Dimension | Relative cationic reactivity (based on 1/R₂ parameters from copolymerization kinetics) |
|---|---|
| Target Compound Data | Highest reactivity (ranked #1 of 7 olefins) |
| Comparator Or Baseline | 2-methyl-2-butene (ranked #2); cyclopentene (#3); 1-pentene (#4); 3-methyl-1-butene (lowest, #7) |
| Quantified Difference | Reactivity order established via 1/R₂ values; 2-methyl-1-butene > 2-methyl-2-butene > cyclopentene > 1-pentene |
| Conditions | Copolymerization with cyclopentene as reference monomer, AlCl₃-HCl-xylene catalyst, 40 °C, cyclohexane solution |
Why This Matters
For procurement in hydrocarbon resin synthesis or cationic polymerization research, selecting 2-methyl-1-butene provides the highest intrinsic monomer reactivity among available C5 olefins, enabling faster kinetics or lower catalyst loadings.
- [1] G. Gozzelino, A. Priola, M. Sangermano. Cationic Reactivity of Olefins Present in the C5 Fraction. Industrial & Engineering Chemistry Research, 2003, 42(22), 5437-5439. View Source
